molecular formula C11H12N2O B13540762 o-((2-Methylquinolin-4-yl)methyl)hydroxylamine

o-((2-Methylquinolin-4-yl)methyl)hydroxylamine

Cat. No.: B13540762
M. Wt: 188.23 g/mol
InChI Key: GDVRIADYKVGDDK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: o-((2-Methylquinolin-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, o-((2-Methylquinolin-4-yl)methyl)hydroxylamine is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a compound of interest in drug discovery .

Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Quinoline-based drugs have been used to treat various diseases, including malaria and bacterial infections .

Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Quinoline: A parent compound of o-((2-Methylquinolin-4-yl)methyl)hydroxylamine, known for its wide range of biological activities.

    2-Methylquinoline: A precursor in the synthesis of this compound.

    Hydroxylamine: A reagent used in the synthesis of the compound.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of quinoline and hydroxylamine. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

O-[(2-methylquinolin-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3

InChI Key

GDVRIADYKVGDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CON

Origin of Product

United States

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